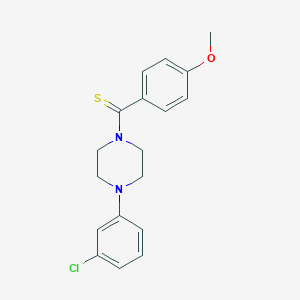

(4-(3-Chlorophenyl)piperazin-1-yl)(4-methoxyphenyl)methanethione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Antimicrobial Activity

Compounds with arylpiperazine structures have been studied for their antimicrobial properties. For example, docking simulations of certain piperazine derivatives towards oxidoreductase enzymes have shown that these compounds could be stabilized by hydrophobic interactions, suggesting potential antibacterial activity .

Antifungal Activity

Some arylpiperazine derivatives have been tested against various fungal strains. While certain compounds showed no activity against clinical isolates of Candida galibrata and Candida albicans, others displayed fungicidal activity against specific strains .

Anti-proliferative Applications

Arylpiperazine-containing compounds have demonstrated anti-proliferative effects, particularly in the context of treating benign prostatic hyperplasia (BPH). Naftopidil, an arylpiperazine ether derivative, is used as an adrenergic receptor antagonist for BPH treatment .

Synthesis and Structural Analysis

The synthesis of novel arylpiperazine derivatives has been documented, with detailed structural assignments provided by various spectroscopic methods. These studies contribute to the understanding of the compound’s chemical properties and potential applications .

Antimicrobial Derivatives Synthesis

Research has been conducted on synthesizing piperazine derivatives with antimicrobial activity. These studies involve coupling aromatic acid chlorides with piperazine derivatives to yield new compounds with potential antimicrobial properties .

Pharmaceutical Reference Standards

Arylpiperazine compounds are also used as reference standards in pharmaceutical research. For instance, certain derivatives are related to trazodone, a medication used to treat depression, and serve as reference standards for quality control .

作用機序

Target of Action

Compounds with a similar structure, such as piperazine derivatives, have been found to interact with a variety of targets, including cholinesterase enzymes .

Mode of Action

It is known that piperazine derivatives can modulate the pharmacokinetic properties of a drug substance .

Biochemical Pathways

Piperazine derivatives have been found to be involved in a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .

Pharmacokinetics

It is known that the incorporation of the piperazine heterocycle into biologically active compounds can positively modulate the pharmacokinetic properties of a drug substance .

Result of Action

Some piperazine derivatives have shown promising antibacterial activity .

特性

IUPAC Name |

[4-(3-chlorophenyl)piperazin-1-yl]-(4-methoxyphenyl)methanethione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2OS/c1-22-17-7-5-14(6-8-17)18(23)21-11-9-20(10-12-21)16-4-2-3-15(19)13-16/h2-8,13H,9-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRZLWMYZXMVHKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=S)N2CCN(CC2)C3=CC(=CC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201333545 |

Source

|

| Record name | [4-(3-chlorophenyl)piperazin-1-yl]-(4-methoxyphenyl)methanethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201333545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26664936 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

327074-70-4 |

Source

|

| Record name | [4-(3-chlorophenyl)piperazin-1-yl]-(4-methoxyphenyl)methanethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201333545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanylmethyl]benzoate](/img/structure/B381142.png)

![methyl 4-{[(3-methyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}benzoate](/img/structure/B381143.png)

![2-(cinnamylsulfanyl)-3-methyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B381145.png)

![2-[[5-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B381146.png)

![N-{4-[2-(4-iodoanilino)-2-oxoethoxy]phenyl}-N-methylbenzamide](/img/structure/B381148.png)

![N-(4-methoxyphenyl)-2-(4-{methyl[(4-methylphenyl)sulfonyl]amino}phenoxy)acetamide](/img/structure/B381151.png)

![3-[bis(2-methyl-1H-indol-3-yl)methyl]phenol](/img/structure/B381158.png)

![Ethyl 4-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1-piperazinecarboxylate](/img/structure/B381162.png)

![1-[5-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B381163.png)